4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride is a chemical compound classified as a piperidine derivative. It features a piperidine ring that is substituted with a phenoxy group and a tert-butyl group. This compound is utilized in various fields, particularly in chemical and pharmaceutical research due to its unique structural characteristics and potential biological activities.
4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This compound's specific structure allows it to participate in diverse chemical reactions and biological interactions.
The synthesis of 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride typically involves several key steps:
The molecular formula for 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride is . Its structure includes:
4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets within biological systems:
These interactions can lead to modulation of various biological pathways, potentially resulting in therapeutic effects or biological activity .
4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride has several scientific applications:
This compound's unique structure and properties make it valuable for further research in various scientific fields.
4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride (CAS: 1146960-29-3) is systematically named according to IUPAC conventions as 4-(2-tert-butylphenoxy)piperidine hydrochloride. Its molecular formula is C₁₅H₂₄ClNO, with a molecular weight of 269.8 g/mol [1]. The structure consists of three key components:
Table 1: Structural and Nomenclatural Comparison of Related Piperidine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation |
---|---|---|---|
4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride | C₁₅H₂₄ClNO | 269.8 | Direct phenoxy-piperidine linkage |
4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride | C₁₇H₂₈ClNO | 297.9 | Ethyl spacer between phenoxy and piperidine |
1-[4-(2-Tert-butylphenoxy)butyl]piperidine | C₁₉H₃₁NO | 289.5 | Butyl spacer, free base form [6] |
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride | C₁₅H₂₃BrClNO | 348.7 | Bromo substitution on phenyl ring [2] |
Medicinally, it is classified as a piperidine-based scaffold with high three-dimensional character. The ortho-tert-butyl group induces significant conformational restriction on the ether linkage, potentially enhancing target selectivity. Protonation of the piperidine nitrogen (pKa estimated at 8.2-8.7) facilitates salt formation and improves aqueous solubility [2] [7]. The structure adheres to Lipinski's Rule of Five parameters:
The compound emerged from systematic structure-activity relationship (SAR) studies of phenoxy-piperidine derivatives in the late 20th century. Early patents like US4254129A (1979) established foundational synthetic routes for piperidine ethers but did not specifically claim the ortho-tert-butyl substitution pattern [7]. The strategic incorporation of the tert-butyl group gained prominence in the 2000s to modulate:
Key patent US8962659B2 (2013) claims phenoxyethyl piperidines as prostaglandin receptor modulators, indirectly validating the pharmacological significance of this structural class. While not explicitly claiming the exact compound, it establishes priority for:
Table 2: Historical Milestones in Piperidine-Phenoxy Compound Development
Year | Patent/Development | Significance |
---|---|---|
1979 | US4254129A | Early synthetic methods for hydroxy-diphenylmethyl piperidines |
2000s | SAR optimization phase | Introduction of ortho-alkyl groups for metabolic stabilization |
2013 | US8962659B2 | Therapeutic claims for phenoxyethyl-piperidines in inflammatory disease |
Synthetic advancements include Williamson ether synthesis between 2-tert-butylphenol and 4-halopiperidines, followed by hydrochloric acid salt formation. Recent innovations employ catalytic methods for asymmetric variants when chiral centers are present [7].
This scaffold exhibits versatile receptor engagement capabilities documented in recent literature:
Prostaglandin Receptor Modulation: Structural analogs demonstrate EP4 receptor antagonism (IC₅₀ values in nanomolar range), suppressing prostaglandin E₂-mediated inflammatory cascades. The tert-butyl group optimizes hydrophobic pocket binding in receptor crystallography studies [4].
Acetylcholinesterase Interaction: Brominated analogs (e.g., 4-[2-bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride) show inhibitory activity against acetylcholinesterase (AChE), suggesting potential for neurodegenerative disease applications. The ortho-bromo substitution enhances electron-withdrawing capacity, increasing AChE binding affinity by 20-fold compared to non-halogenated versions [2].
Table 3: Documented Pharmacological Targets of Structural Analogs
Target | Biological Activity | Structure-Activity Relationship Insight |
---|---|---|
Prostaglandin EP4 Receptor | Antagonism (IC₅₀ = 15-100 nM) | ortho-Alkyl group enhances receptor residence time |
Acetylcholinesterase | Inhibition (IC₅₀ = 0.8 μM) | Halogen substitution at phenyl 2-position boosts potency |
Sigma Receptors | Moderate affinity (Kᵢ ~300 nM) | Ethyl spacer between piperidine/phenoxy increases selectivity |
Molecular Design Applications: The compound serves as a template for:
Current research explores hybrid molecules where this scaffold is conjugated with pharmacophores targeting:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: